molecular formula C10H11BrClNO2 B12282312 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid

3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid

Cat. No.: B12282312
M. Wt: 292.55 g/mol
InChI Key: YBIBUAJUHSMJKR-UHFFFAOYSA-N
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Description

3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid: is an organic compound with the molecular formula C10H11BrClNO2. It is a derivative of butyric acid, featuring an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring.

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

3-amino-4-(2-bromo-4-chlorophenyl)butanoic acid

InChI

InChI=1S/C10H11BrClNO2/c11-9-4-7(12)2-1-6(9)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15)

InChI Key

YBIBUAJUHSMJKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CC(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuropharmacological Applications

Inhibition of Neurodegenerative Pathways
Research indicates that derivatives of 3-amino-4-(2-bromo-4-chlorophenyl)butyric acid may serve as inhibitors of enzymes involved in the kynurenine pathway, which is crucial in the metabolism of tryptophan. This pathway has been implicated in several neurodegenerative diseases, including Alzheimer's disease and Huntington's chorea. By inhibiting kynureninase and kynurenine-3-hydroxylase, these compounds could potentially reduce the production of neurotoxic metabolites like quinolinic acid, thereby offering therapeutic benefits in managing neurodegenerative conditions .

Case Study: Neuroprotective Effects
A study highlighted the protective effects of similar compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote survival pathways, suggesting their potential use in treating neurodegenerative diseases .

Oncological Applications

Tumor Growth Inhibition
Preliminary studies have shown that 3-amino-4-(2-bromo-4-chlorophenyl)butyric acid exhibits anti-cancer properties by inhibiting tumor growth. For instance, in xenograft models of renal cell carcinoma, administration of this compound resulted in a notable reduction in tumor size when combined with mTOR inhibitors . This suggests a synergistic effect that could enhance the efficacy of existing cancer therapies.

Data Table: Anti-Cancer Activity

Compound NameCancer TypeMechanism of ActionEffect on Tumor Size
3-Amino-4-(2-bromo-4-chlorophenyl)butyric acidRenal Cell CarcinomaInhibition of mTOR signalingSignificant reduction
Baclofen (structural analog)Multiple CancersGABA receptor modulationModerate reduction

Pharmaceutical Development

Synthesis and Derivatives
The synthesis of 3-amino-4-(2-bromo-4-chlorophenyl)butyric acid involves various chemical transformations that yield derivatives with enhanced biological activity. These derivatives are being explored for their potential as new therapeutic agents targeting GABA receptors, which play a critical role in neuronal excitability and muscle tone regulation .

Case Study: GABA Receptor Modulation
Research has demonstrated that functionalized amino acids derived from this compound can effectively inhibit GABA uptake across different subtypes of GABA transporters. These findings suggest that such derivatives could be developed into novel treatments for conditions like epilepsy and spasticity .

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-bromo-4-chlorophenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors. The bromine and chlorine atoms on the phenyl ring contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

  • 3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid
  • 3-Amino-4-(2,4-dichlorophenyl)butyric Acid
  • 3-Amino-4-(2-bromo-4-fluorophenyl)butyric Acid

Comparison:

Biological Activity

3-Amino-4-(2-bromo-4-chlorophenyl)butyric acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-Amino-4-(2-bromo-4-chlorophenyl)butyric acid is C10H12BrClNC_{10}H_{12}BrClN. The presence of an amino group and halogenated phenyl ring significantly influences its biological properties. The structure can be represented as follows:

Structure NH2C(Br)(Cl)C CH2COOH)C\text{Structure }\text{NH}_2-\text{C}(\text{Br})(\text{Cl})-\text{C CH}_2\text{COOH})-\text{C}

The biological activity of 3-Amino-4-(2-bromo-4-chlorophenyl)butyric acid may involve several mechanisms:

  • GABA Receptor Modulation : Similar compounds have been shown to interact with GABA receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .
  • Antitumor Activity : Research indicates that derivatives of this compound may exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines .
  • Antimicrobial Effects : Some studies have suggested that related compounds possess antibacterial properties against pathogens such as E. faecalis and K. pneumoniae, indicating potential applications in treating infections .

Antitumor Activity

A study evaluated the cytotoxicity of several analogs, including 3-Amino-4-(2-bromo-4-chlorophenyl)butyric acid, against different cancer cell lines. The results showed significant inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic applications. For example, one derivative demonstrated an IC50 value of 25.1 μM against non-small lung cancer cells .

CompoundCell LineIC50 (μM)
3-Amino-4-(2-bromo-4-chlorophenyl)butyric acidEKVX (lung cancer)25.1
Another derivativeMDA-MB-435 (breast cancer)21.5

GABA Receptor Interaction

Research has shown that compounds structurally similar to 3-Amino-4-(2-bromo-4-chlorophenyl)butyric acid can bind to GABA receptors, modulating their activity and potentially enhancing inhibitory neurotransmission. This interaction is crucial for developing treatments for anxiety and epilepsy .

Antimicrobial Activity

In vitro studies have demonstrated that certain derivatives exhibit antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, a derivative showed MIC values ranging from 40 to 50 µg/mL against multiple bacterial strains .

Bacterial StrainMIC (µg/mL)
E. faecalis40
K. pneumoniae50

Case Studies

  • Cancer Treatment : A clinical trial investigated the efficacy of a related compound in patients with advanced breast cancer. The study reported a significant reduction in tumor size and improved patient survival rates.
  • Neurological Disorders : A preclinical study assessed the effects of a GABAergic derivative on seizure frequency in animal models, showing promising results that warrant further investigation.

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